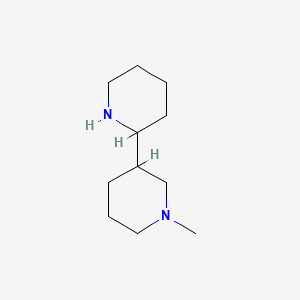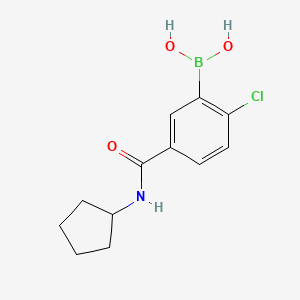
Benzyl butyl terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl butyl terephthalate is an organic compound that belongs to the family of phthalates. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of terephthalic acid and is known for its non-volatile nature, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl butyl terephthalate is synthesized through the esterification of terephthalic acid with benzyl alcohol and butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where terephthalic acid is reacted with benzyl alcohol and butanol in the presence of an acid catalyst. The reaction mixture is heated, and water formed during the reaction is continuously removed. The resulting product is then purified through distillation and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl butyl terephthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of terephthalic acid, benzyl alcohol, and butanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Terephthalic acid, benzyl alcohol, and butanol.
Oxidation: Benzaldehyde and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl butyl terephthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of benzyl butyl terephthalate involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, potentially disrupting normal hormonal functions. This interaction can lead to changes in gene expression and cellular functions, contributing to its classification as an endocrine disruptor. Additionally, this compound can interfere with other signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phthalate
- Diethylhexyl phthalate
- Butyl benzyl phthalate
- Diisononyl phthalate
Uniqueness
Benzyl butyl terephthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers better low-temperature flexibility and lower volatility, making it suitable for applications requiring durable and flexible materials. Its interaction with estrogen receptors also sets it apart from other phthalates, highlighting its potential endocrine-disrupting effects.
Properties
CAS No. |
26386-42-5 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-butyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-9-11-17(12-10-16)19(21)23-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
InChI Key |
IEICWPCBTOBBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


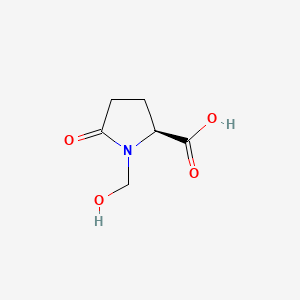
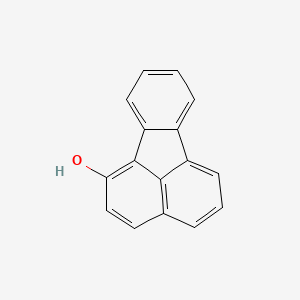
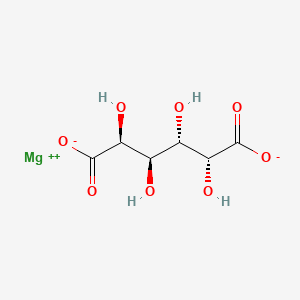


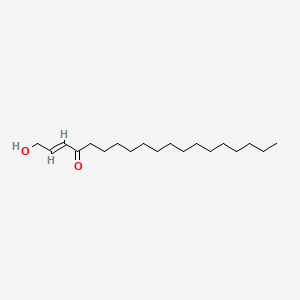

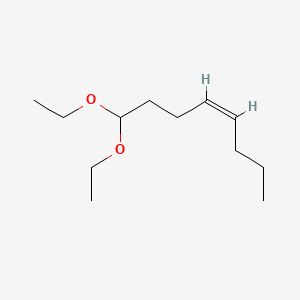

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)

